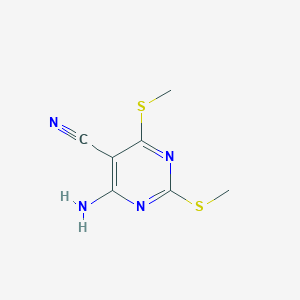

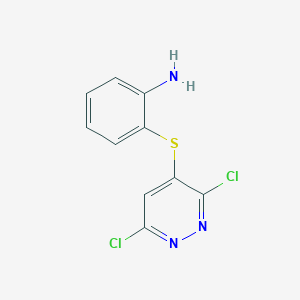

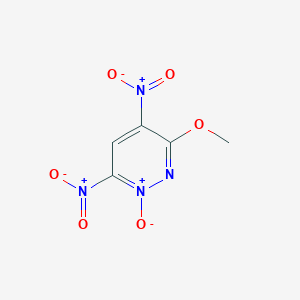

![molecular formula C20H25N B184390 Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- CAS No. 117696-83-0](/img/structure/B184390.png)

Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-, also known as 4,4'-methylenebis(2,6-diisopropylaniline) or MDBIPA, is an organic compound with the chemical formula C26H35N. It is commonly used in scientific research applications such as polymer synthesis, organic electronics, and as a curing agent for epoxy resins.

Mecanismo De Acción

MDBIPA acts as a nucleophile in polymer synthesis reactions. It undergoes electrophilic aromatic substitution reactions with other monomers to form conducting polymers. In the curing of epoxy resins, MDBIPA reacts with the epoxy groups to form a three-dimensional network structure. This process is called crosslinking and results in the formation of a strong and durable material.

Efectos Bioquímicos Y Fisiológicos

MDBIPA has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and a potential respiratory hazard. Therefore, appropriate safety measures should be taken when handling MDBIPA.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDBIPA has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity. Its synthesis process is simple and can be carried out in a laboratory setting. MDBIPA is also stable under ambient conditions, making it easy to store and transport.

One limitation of MDBIPA is its potential toxicity. It is important to handle MDBIPA with care and to use appropriate safety measures. Additionally, MDBIPA has limited solubility in common solvents such as water and ethanol, which can make it difficult to work with in certain applications.

Direcciones Futuras

MDBIPA has potential for further research in the field of organic electronics. Its ability to form conducting polymers makes it a promising material for use in organic solar cells, OLEDs, and OFETs. Additionally, further research could be conducted on the use of MDBIPA as a curing agent for epoxy resins in the manufacturing of composites, coatings, and adhesives.

In conclusion, MDBIPA is a versatile organic compound with a wide range of scientific research applications. Its synthesis process is relatively simple, and it has a high purity. However, appropriate safety measures should be taken when handling MDBIPA due to its potential toxicity. Future research could further explore the potential of MDBIPA in the field of organic electronics and as a curing agent for epoxy resins.

Métodos De Síntesis

MDBIPA can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2,6-diisopropylaniline in the presence of an acid catalyst. The reaction yields a yellow crystalline solid with a high purity of over 99%. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Aplicaciones Científicas De Investigación

MDBIPA has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polyaniline. These polymers have potential applications in organic electronics, such as organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

MDBIPA is also used as a curing agent for epoxy resins. Epoxy resins are widely used in the manufacturing of composites, coatings, and adhesives. The addition of MDBIPA to epoxy resins improves their mechanical properties, such as toughness and adhesion, and increases their thermal stability.

Propiedades

Número CAS |

117696-83-0 |

|---|---|

Nombre del producto |

Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- |

Fórmula molecular |

C20H25N |

Peso molecular |

279.4 g/mol |

Nombre IUPAC |

N-[2,6-di(propan-2-yl)phenyl]-1-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C20H25N/c1-14(2)18-7-6-8-19(15(3)4)20(18)21-13-17-11-9-16(5)10-12-17/h6-15H,1-5H3 |

Clave InChI |

PMWCKOAENMVIPG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C=NC2=C(C=CC=C2C(C)C)C(C)C |

SMILES canónico |

CC1=CC=C(C=C1)C=NC2=C(C=CC=C2C(C)C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

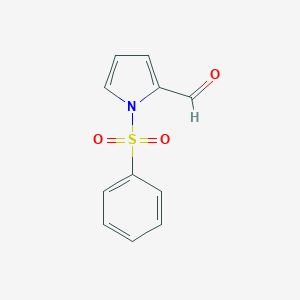

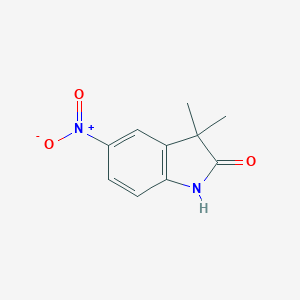

![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)

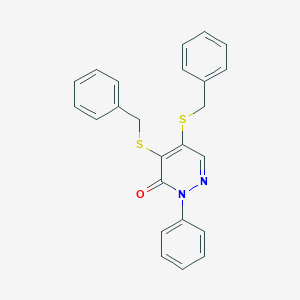

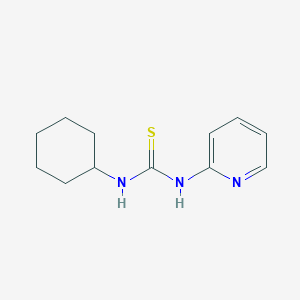

![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)

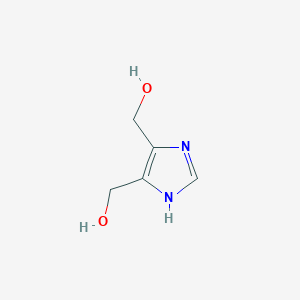

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)